Cas no 2548994-95-0 (2-(2-Chlorophenoxy)-6-methylpyrazine)

2-(2-Chlorophenoxy)-6-methylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with a 2-chlorophenoxy group and a methyl group at the 6-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. Its chlorophenoxy moiety enhances lipophilicity, which may influence binding affinity in target interactions. The compound’s stability under standard conditions and well-defined synthetic pathway make it a reliable building block for further functionalization. Its purity and consistent performance are critical for research and industrial processes requiring precise molecular scaffolds.
2-(2-Chlorophenoxy)-6-methylpyrazine structure
2548994-95-0 structure
Product Name:2-(2-Chlorophenoxy)-6-methylpyrazine
CAS No:2548994-95-0
MF:C11H9ClN2O
MW:220.65496134758
CID:5311991
PubChem ID:154829141
Update Time:2025-05-22

2-(2-Chlorophenoxy)-6-methylpyrazine Chemical and Physical Properties

Names and Identifiers

    • F6619-9030
    • 2548994-95-0
    • 2-(2-chlorophenoxy)-6-methylpyrazine
    • AKOS040711027
    • 2-(2-Chlorophenoxy)-6-methylpyrazine
    • Inchi: 1S/C11H9ClN2O/c1-8-6-13-7-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3
    • InChI Key: GRURLRBHMMGWML-UHFFFAOYSA-N
    • SMILES: C1(OC2=CC=CC=C2Cl)=NC(C)=CN=C1

Computed Properties

  • Exact Mass: 220.0403406g/mol
  • Monoisotopic Mass: 220.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 35Ų

Experimental Properties

  • Density: 1.263±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 302.3±42.0 °C(Predicted)
  • pka: -0.09±0.10(Predicted)

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Additional information on 2-(2-Chlorophenoxy)-6-methylpyrazine

2-(2-Chlorophenoxy)-6-methylpyrazine (CAS No: 2548994-95-0)

The compound 2-(2-Chlorophenoxy)-6-methylpyrazine (CAS No: 2548994-95-0) is a highly specialized organic chemical with significant applications in various fields, particularly in the realm of agrochemicals and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a pyrazine ring substituted with a chlorophenoxy group and a methyl group at specific positions. The chlorophenoxy moiety contributes to its aromatic stability and reactivity, while the methyl group enhances its lipophilicity, making it suitable for diverse chemical reactions and biological interactions.

Recent studies have highlighted the potential of 2-(2-Chlorophenoxy)-6-methylpyrazine as a key intermediate in the synthesis of herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth has made it a valuable component in agricultural pest control solutions. For instance, researchers have demonstrated that this compound can effectively inhibit acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants, thereby providing a novel approach to weed management.

In addition to its agricultural applications, CAS No: 2548994-95-0 has shown promise in the pharmaceutical industry as a potential lead compound for drug development. Its structural features allow for selective binding to certain receptors, making it a candidate for the design of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Recent advancements in medicinal chemistry have enabled the modification of this compound to enhance its bioavailability and reduce potential side effects.

The synthesis of 2-(2-Chlorophenoxy)-6-methylpyrazine involves a multi-step process that typically begins with the preparation of the chlorophenoxy intermediate. This is followed by nucleophilic substitution or coupling reactions to introduce the pyrazine ring and methyl substituent. The optimization of reaction conditions, such as temperature, solvent, and catalyst selection, has been a focus of recent research to improve yield and purity.

From an environmental standpoint, understanding the fate and transport of CAS No: 2548994-95-0 in soil and water systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate persistence under field conditions, with degradation pathways involving microbial activity and photodegradation being significant factors. These findings are essential for guiding safe application practices and minimizing ecological risks.

In conclusion, 2-(2-Chlorophenoxy)-6-methylpyrazine (CAS No: 2548994-95-0) stands out as a versatile compound with wide-ranging applications across multiple industries. Its unique chemical properties, coupled with ongoing research into its synthesis, biological activity, and environmental behavior, position it as an important tool for addressing challenges in agriculture and medicine. As advancements in chemical science continue to unfold, this compound is expected to play an increasingly vital role in driving innovation and sustainable solutions.

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